molecular formula C20H15ClN2O4 B2567073 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 953009-34-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B2567073
CAS No.: 953009-34-2
M. Wt: 382.8
InChI Key: OQCCRSRAEYPKFO-WAPJZHGLSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H15ClN2O4 and its molecular weight is 382.8. The purity is usually 95%.
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Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound was synthesized through a series of chemical reactions involving 1,3-dipolar cycloaddition. The key steps include the reaction of N-(3,4-methylenedioxybenzylidene) benzylamine with N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride in the presence of triethylamine as a catalyst. The resulting product underwent purification and crystallization to yield the final compound suitable for biological testing .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a related library of triazole-linked glycohybrids was screened against various cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values as low as 15.3 µM in MCF-7 cells .

CompoundCell LineIC50 (µM)Notes
10dMDA-MB-23129.1Best inhibitory activity observed
9dMCF-715.3Strong anticancer activity

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interaction with specific molecular targets within cancer cells. The presence of the benzo[d][1,3]dioxole moiety may enhance binding affinity to target proteins involved in cell proliferation and survival pathways. Structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings significantly affect biological potency .

Inhibition of Mur Ligases

Another aspect of the biological activity of this compound is its inhibitory effect on Mur ligases, which are vital for bacterial cell wall synthesis. Preliminary data indicate that derivatives similar to this compound demonstrate antibacterial properties by inhibiting MurD and MurE ligases . This suggests potential applications in developing new antibacterial agents.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of several compounds related to this compound against human breast cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment. Compounds were tested at varying concentrations over a 72-hour period, revealing a dose-dependent inhibition of cell growth.

Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain analogs showed significant inhibitory effects on bacterial growth, supporting their potential use as novel antibiotics .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-15-5-3-14(4-6-15)18-10-16(23-27-18)11-22-20(24)8-2-13-1-7-17-19(9-13)26-12-25-17/h1-10H,11-12H2,(H,22,24)/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCCRSRAEYPKFO-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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